1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Overview
Description
1-[(4-Isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a sulfonyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan Ring: The final step involves the alkylation of the piperazine nitrogen with 5-methyl-2-furylmethyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furanones.
Reduction: Sulfides.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine: Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as a ligand for various biological targets.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as a building block for more complex organic compounds.
Mechanism of Action
The mechanism by which 1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and the furan ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
- 1-[(4-Isopropylphenyl)sulfonyl]-4-[(2-furyl)methyl]piperazine
- 1-[(4-Isopropylphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)methyl]piperazine
Comparison: Compared to these similar compounds, 1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine may exhibit unique properties due to the specific positioning and nature of its substituents. The isopropyl group on the phenyl ring and the methyl group on the furan ring can influence its chemical reactivity and biological activity, potentially offering advantages in terms of stability, solubility, and target specificity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(4-propan-2-ylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15(2)17-5-8-19(9-6-17)25(22,23)21-12-10-20(11-13-21)14-18-7-4-16(3)24-18/h4-9,15H,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUNVVOAUOMMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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